Tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate
Description
Tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate (CAS: 2954726-03-3) is a bicyclic compound featuring a fused cyclopropane ring system (bicyclo[5.1.0]octane backbone) with oxygen (oxa) and nitrogen (aza) heteroatoms. The tert-butyl carbamate (Boc) group at the 6-position enhances steric protection and modulates reactivity, making it valuable in medicinal chemistry and synthetic intermediates . Key properties include:
- Molecular Formula: C₁₁H₁₉NO₃
- Molecular Weight: 213.27 g/mol
- SMILES: O=C(N1CCCO[C@@H]2[C@H]1C2)OC(C)(C)C
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-5-4-6-14-9-7-8(9)12/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
AGRWFASKUGVNRK-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCO[C@@H]2[C@H]1C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC2C1C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclopropane-Fused Bicyclic Intermediate
- Cyclopropene carboxylate precursor : The bicyclo[5.1.0]octane core is constructed via a cyclopropanation reaction. For example, 1-phenylcycloprop-2-ene-1-carboxylic acid derivatives are activated as acid chlorides using oxalyl chloride and catalytic DMF in dichloromethane.
- Amide coupling : The activated carboxylate reacts with tert-butyl (2-(benzylamino)ethyl)carbamate in the presence of triethylamine to form an intermediate amide.
- Base-mediated cyclization : Cyclization is achieved using powdered potassium hydroxide in tetrahydrofuran (THF) at 35°C, forming the bicyclic framework.
| Step | Reagents/Conditions | Yield (Typical) |
|---|---|---|
| Acid chloride formation | Oxalyl chloride, DMF, CH₂Cl₂, rt, 2h | Quantitative |
| Amide coupling | Triethylamine, CH₂Cl₂, rt, 18h | ~85% |
| Cyclization | KOH, THF, 35°C, 16h | ~70% |
Stereochemical Control and Functionalization
The (1S,7R) configuration is achieved through chiral auxiliaries or enantioselective catalysis, though explicit details are limited in available literature. Key observations:
- Chiral resolution : Diastereomeric intermediates may be separated via chromatography or crystallography.
- Protection strategies : The tert-butoxycarbonyl (Boc) group is introduced early to shield the amine during cyclization.
Alternative Routes from Epoxide Precursors
A patented 10-step sequence for related bicyclic amines involves epoxide intermediates:
- Epoxide formation : (1S,5R,6R)-5-(1-ethyl-propoxy)-7-oxa-bicyclo[4.1.0]heptane is synthesized via Sharpless epoxidation.
- Palladium-catalyzed allylation : Tetrakis(triphenylphosphine)palladium and 1,3-dimethylbarbituric acid (NDMBA) mediate allyl transfer.
- Amine protection : Boc anhydride is used to protect the nascent amine.
- Palladium acetate (1 mol%) with NDMBA as an allyl-transfer acceptor.
- Reaction efficiency: >90% conversion at 25°C.
Characterization and Validation
- ¹H NMR (CDCl₃): Peaks at δ 1.28 (s, 9H, Boc), 3.40–3.70 (m, 4H, OCH₂ and NCH₂), 1.90–2.10 (m, 2H, cyclopropane).
- ¹³C NMR : Distinct signals for Boc carbonyl (δ 155.2) and cyclopropane carbons (δ 22.5–25.8).
Applications and Derivatives
This compound serves as a precursor for bioactive molecules, including:
- KRAS inhibitors : Analogous bicyclic frameworks are used in glutarimide-containing degraders targeting oncogenic KRAS mutants.
- Antimicrobial agents : Cyclopropane-fused heterocycles exhibit activity against resistant bacterial strains.
Challenges and Optimization Opportunities
- Stereoselectivity : Improved chiral catalysts (e.g., Jacobsen’s salen complexes) could enhance enantiomeric excess.
- Yield enhancement : Microwave-assisted cyclization may reduce reaction times from 16h to <4h.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate is a bicyclic compound featuring a unique structure with both oxygen and nitrogen atoms within its framework. It has the molecular formula C₁₁H₁₉NO₃ and a molecular weight of approximately 213.27 g/mol. The stereochemistry, specifically the (1S,7R) configuration, influences its chemical properties and potential biological activities.
Scientific Research Applications
This compound is used in organic synthesis and medicinal chemistry because its structural versatility allows for modifications that can lead to various derivatives with specific functionalities. It can participate in various chemical reactions, including oxidation.
- Drug Discovery and Development The biological activity of this compound is linked to its ability to interact with various molecular targets within biological systems. Its unique bicyclic structure can be modified to create derivatives that exhibit specific pharmacological properties. Compounds of this class may influence enzyme activity or receptor interactions, making them valuable in drug discovery and development.
- Interaction Studies Interaction studies involving this compound focus on its binding affinity with various biological targets such as enzymes and receptors. These studies help elucidate the compound's mechanism of action and potential therapeutic benefits in treating diseases by modulating target activity through specific binding interactions.
- Synthesis The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. Laboratory methods can be scaled up using continuous flow reactors or other advanced techniques to optimize yield and purity.
Structural Comparison
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl (1S,7R)-1-formyl-8-azabicyclo[5.1.0]octane-8-carboxylate | Bicyclic structure with formyl group | Different functional group at position 8 |
| Tert-butyl (1R,5S)-7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate | Bicyclic framework with an oxo group | Distinct stereochemistry and oxo functionality |
| Tert-butyl 2-oxa-3-azabicyclo[2.2.2]octane | Bicyclic structure with nitrogen and oxygen | Different ring size and substitution pattern |
Mechanism of Action
The mechanism of action of tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the specific modifications made to the compound .
Comparison with Similar Compounds
Structural Comparison with Similar Bicyclic and Spirocyclic Compounds
Bicyclic Diazabicyclo Derivatives
- Heteroatom Arrangement : Two nitrogen atoms (2,5-diaza) vs. one nitrogen and one oxygen (2-oxa,6-aza) in the target compound.
- Substituents : A 4-methoxybenzyl group and phenyl ring at the 5- and 7-positions, respectively, which alter electronic and steric profiles .
Non-Carboxylated Analogues
(1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane (CAS: 2904566-97-6) lacks the Boc group, reducing molecular weight (113.16 g/mol) and lipophilicity.
Spirocyclic Analogues
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 885270-84-8) features a spirocyclic system (two rings joined at one atom) instead of fused bicyclic rings. The spiro[3.4]octane system introduces distinct conformational constraints and strain compared to the bicyclo[5.1.0]octane framework .
Physicochemical and Functional Properties
Diazabicyclo Derivatives
Synthesized from 1-phenylcycloprop-2-ene-1-carboxylic acid and tert-butyl carbamates via exo-trig nucleophilic cyclization. Substituents (e.g., 4-fluorobenzyl) are introduced during carbamate tethering .
Spirocyclic Systems
Spiro[3.4]octane derivatives are constructed via ketone or lactam intermediates, often involving [3+2] cycloadditions or ring-expansion reactions .
Biological Activity
Tert-butyl (1S,7R)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate, with the CAS number 2954726-03-3, is a bicyclic compound notable for its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, synthesis, and implications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: C₁₁H₁₉N O₃
- Molecular Weight: Approximately 213.27 g/mol
- Stereochemistry: The (1S,7R) configuration plays a crucial role in its biological interactions.
The compound features both nitrogen and oxygen atoms within its bicyclic framework, contributing to its reactivity and potential pharmacological properties .
Biological Activity Overview
This compound exhibits various biological activities primarily linked to its ability to interact with specific molecular targets within biological systems. The following sections detail its mechanisms of action, target interactions, and potential therapeutic applications.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to influence enzyme activity or receptor interactions. Such interactions can modulate biochemical pathways critical for various physiological processes .
Target Interactions
Research indicates that this compound may interact with several biological targets:
- Enzymes: It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
- Receptors: Potential binding to neuroreceptors could suggest applications in neuropharmacology.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds within the bicyclic class, providing insights into the potential effects of this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes:
- Starting Material Preparation: A suitable acyclic precursor is prepared.
- Cyclization Reaction: The precursor undergoes cyclization under controlled conditions to form the bicyclic structure.
- Purification: The resultant compound is purified using techniques such as chromatography.
This compound's structural versatility allows for further modifications to create derivatives with specific functionalities that may enhance or alter biological activities .
Applications in Medicinal Chemistry
This compound has promising applications in drug discovery and development due to its unique properties:
- Drug Design: Its ability to interact with various molecular targets makes it a candidate for developing new therapeutic agents.
- Biological Research: The compound serves as a valuable tool in studying biological processes and interactions at the molecular level.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
